![molecular formula C14H8N2O4S B14585885 Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- CAS No. 61200-54-2](/img/structure/B14585885.png)
Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- is an aromatic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to the second position of the benzo[b]thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene, 2-(2,4-dinitrophenyl)- can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by coupling and decyanation reactions . Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of multisubstituted benzothiophenes .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene, 2-(2,4-dinitrophenyl)- are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions can be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted benzothiophenes.
Applications De Recherche Scientifique
Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzo[b]thiophene, 2-(2,4-dinitrophenyl)- involves its interaction with various molecular targets. The 2,4-dinitrophenyl group can act as a protonophore, shuttling protons across biological membranes and disrupting the proton gradient . This can lead to the uncoupling of oxidative phosphorylation and affect cellular energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzofuran: Similar to benzothiophene but contains an oxygen atom instead of sulfur.
Indole: Contains a nitrogen atom in the five-membered ring and is structurally similar to benzothiophene.
Uniqueness
Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61200-54-2 |
|---|---|
Formule moléculaire |
C14H8N2O4S |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)-1-benzothiophene |
InChI |
InChI=1S/C14H8N2O4S/c17-15(18)10-5-6-11(12(8-10)16(19)20)14-7-9-3-1-2-4-13(9)21-14/h1-8H |
Clé InChI |
UBACQZNPGMASRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)

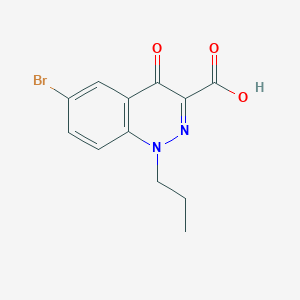
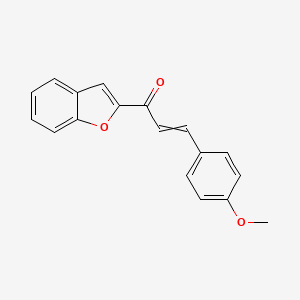
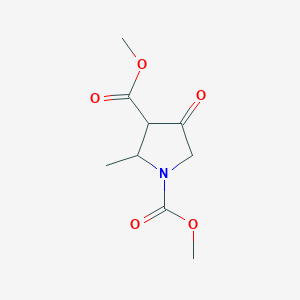
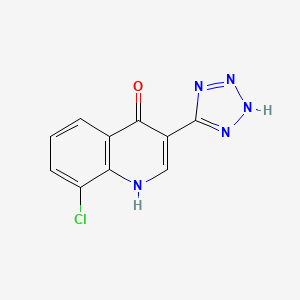
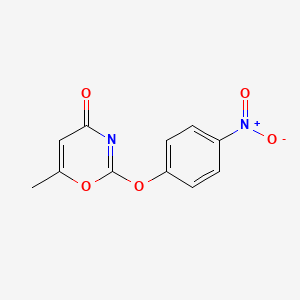
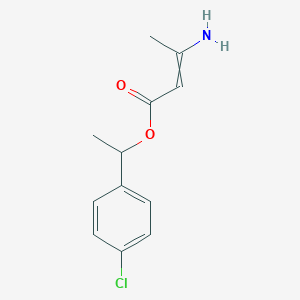
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)


